molecular formula C18H28N2P2 B8021704 (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline

Cat. No. B8021704
M. Wt: 334.4 g/mol
InChI Key: DRZBLHZZDMCPGX-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is a useful research compound. Its molecular formula is C18H28N2P2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Asymmetric Hydrogenation : This compound, as a ligand, is used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. It has shown excellent enantioselectivities and high catalytic activities in the hydrogenation of dehydroamino acid derivatives and enamides. This application is significant in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

  • Antiproliferative Activity in Cancer Research : Gold(III) complexes bearing (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline have been synthesized and shown promising antiproliferative activities against a panel of cell lines, comparable to certain established cancer drugs. These findings suggest potential in developing new anticancer drugs (Arojojoye et al., 2020).

  • Stability and Efficiency in Metal-Catalyzed Reactions : This phosphine ligand is noted for being air-stable and showing excellent enantioselectivities in Rh- or Pd-catalyzed carbon-carbon bond-forming reactions (Imamoto et al., 2005).

  • Use in Metal Complexes : The ligand has been used to form stable complexes with metals such as platinum, palladium, and rhenium. These complexes have been studied for their redox properties, contributing to the understanding of enantioselectivity in catalysis and potential applications in materials science (Das et al., 2008).

  • Enantioselective Hydrosilylation : The compound has been applied in rhodium-catalyzed enantioselective hydrosilylation of simple ketones, yielding secondary alcohols with high yields and excellent enantiomeric excesses (Imamoto et al., 2006).

  • Chirality Transfer in Polymer Synthesis : It has been used in the synthesis of platinum-containing conjugated polymers, enabling chirality transfer from the phosphine ligand to the polymer backbone. This application is important in the development of materials with specific optical properties (Marumoto et al., 2020).

properties

IUPAC Name

(R)-tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBLHZZDMCPGX-VXKWHMMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@](C)C1=NC2=CC=CC=C2N=C1[P@](C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis((R)-tert-butyl(methyl)phosphino)quinoxaline

CAS RN

866081-62-1
Record name (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.